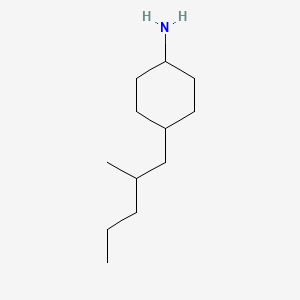

4-(2-Methylpentyl)cyclohexylamine

Beschreibung

4-(2-Methylpentyl)cyclohexylamine is a cyclohexylamine derivative characterized by a branched 2-methylpentyl substituent at the 4-position of the cyclohexane ring. This structural modification distinguishes it from simpler cyclohexylamines, such as cyclohexylamine (CHA), by introducing steric bulk and altering lipophilicity. Its applications are inferred to span agrochemicals, pharmaceuticals, and polymer modification, though specific uses require further research.

Eigenschaften

CAS-Nummer |

38793-03-2 |

|---|---|

Molekularformel |

C12H25N |

Molekulargewicht |

183.33 g/mol |

IUPAC-Name |

4-(2-methylpentyl)cyclohexan-1-amine |

InChI |

InChI=1S/C12H25N/c1-3-4-10(2)9-11-5-7-12(13)8-6-11/h10-12H,3-9,13H2,1-2H3 |

InChI-Schlüssel |

HTQOFUAMZXTULA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C)CC1CCC(CC1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpentyl)cyclohexan-1-amine typically involves the reductive amination of cyclohexanone with 2-methylpentylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction conditions usually involve a solvent like methanol or ethanol and are conducted at room temperature .

Industrial Production Methods

Industrial production methods for 4-(2-methylpentyl)cyclohexan-1-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction but may use continuous flow reactors to increase efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methylpentyl)cyclohexan-1-amine undergoes several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

4-(2-Methylpentyl)cyclohexylamine serves as an essential building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:

- Oxidation : Producing nitroso or nitro derivatives.

- Reduction : Forming secondary or tertiary amines.

- Substitution : Leading to various alkylated or acylated derivatives.

These reactions are crucial for developing new compounds in pharmaceutical and material sciences.

Biological Applications

Studies on Amine Metabolism

In biological research, 4-(2-Methylpentyl)cyclohexylamine is used to study amine metabolism and enzyme interactions. The compound interacts with biological molecules via its amine group, enabling the formation of hydrogen bonds and ionic interactions with proteins and enzymes. This interaction can significantly affect enzyme functions and metabolic pathways, particularly involving amine oxidases.

Case Study: Enzyme Interaction

A notable study investigated the interaction of 4-(2-Methylpentyl)cyclohexylamine with specific enzymes involved in amine metabolism. The results indicated that the compound could modulate enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, 4-(2-Methylpentyl)cyclohexylamine is employed in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating various products, including:

- Adhesives : Used as a hardener or curing agent in epoxy formulations.

- Coatings : Incorporated into polyurethane coatings for enhanced durability and performance.

The compound's ability to enhance the properties of these materials makes it valuable in manufacturing processes .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Key reactions include oxidation and reduction |

| Biological Research | Studies on amine metabolism | Modulates enzyme activity |

| Industrial Production | Specialty chemicals (adhesives, coatings) | Enhances material properties |

Toxicological Insights

While exploring the applications of 4-(2-Methylpentyl)cyclohexylamine, it is essential to consider its toxicological profile. Studies have shown that chronic exposure can lead to systemic toxicity, highlighting the need for careful handling in laboratory and industrial settings .

Case Study: Toxicity Assessment

A toxicity assessment involving chronic oral exposure in rats revealed significant systemic effects, including weight loss and organ damage at higher dosages. These findings underscore the importance of evaluating safety when utilizing this compound in research and industry .

Wirkmechanismus

The mechanism of action of 4-(2-methylpentyl)cyclohexan-1-amine involves its interaction with biological molecules through its amine group. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The molecular targets and pathways involved include amine oxidases and other enzymes involved in amine metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences between 4-(2-Methylpentyl)cyclohexylamine and related cyclohexylamine derivatives:

¹Estimated based on substituent addition to cyclohexylamine (C₆H₁₁NH₂ + C₆H₁₁).

Key Structural Insights :

- The 2-methylpentyl group in 4-(2-Methylpentyl)cyclohexylamine introduces significant steric hindrance and lipophilicity compared to smaller substituents (e.g., methyl or aminomethyl). This likely enhances its solubility in nonpolar solvents and influences binding interactions in enzymatic or receptor-based systems .

- Unlike 4-(Aminomethyl)cyclohexylamine, which has a polar functional group, the branched alkyl chain in the target compound may reduce hydrogen-bonding capacity, affecting its reactivity in aqueous environments .

Reactivity and Functional Comparisons

- Enzyme Interactions: Cyclohexylamine derivatives are known to act as acceptors in γ-glutamyltransferase reactions (EC 2.3.2.9). While cyclohexylamine itself is a documented acceptor, the bulky 2-methylpentyl group in 4-(2-Methylpentyl)cyclohexylamine may sterically hinder enzyme binding, reducing its efficacy compared to smaller analogs like 4-hydroxyaniline .

- Synthetic Utility: In agrochemical synthesis (e.g., metconazole intermediates), cyclohexane derivatives with branched substituents are favored for their stability and tailored reactivity. For example, 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone (a fungicide precursor) relies on sterically hindered intermediates for selective reactions . This suggests that 4-(2-Methylpentyl)cyclohexylamine could similarly serve as a specialized intermediate in multi-step syntheses.

Physicochemical Properties

| Property | 4-(2-Methylpentyl)cyclohexylamine | Cyclohexylamine | 2-Methylcyclohexylamine |

|---|---|---|---|

| Boiling Point (°C, estimated) | 220–240 | 134–136 | 160–165 |

| LogP (lipophilicity) | ~3.5 (high) | 1.2 | 1.8 |

| Water Solubility | Low | High | Moderate |

Notes:

- The 2-methylpentyl chain drastically increases lipophilicity (LogP ~3.5), making the compound more suitable for lipid-rich environments or nonpolar solvents. This contrasts with cyclohexylamine, which is highly water-soluble due to its compact structure and primary amine group .

- The boiling point elevation aligns with increased molecular weight and branching, as seen in other branched amines .

Biologische Aktivität

4-(2-Methylpentyl)cyclohexylamine is an organic compound characterized by a cyclohexylamine core with a branched alkyl substituent. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals. Its unique structure, featuring a cyclohexane ring bonded to an amine group with a 2-methylpentyl chain, contributes to its distinct chemical and biological properties.

Chemical Structure

The chemical structure of 4-(2-Methylpentyl)cyclohexylamine can be represented as follows:

This structure allows for diverse reactivity patterns and potential applications in various fields, particularly in drug development.

Interaction with Receptors

Preliminary studies indicate that 4-(2-Methylpentyl)cyclohexylamine may interact with serotonin receptors, specifically the 5-HT2C receptor. This interaction suggests potential implications for mood regulation and behavior modification, making it a candidate for therapeutic applications in treating mood disorders.

Toxicological Studies

Toxicological evaluations have shown that compounds related to 4-(2-Methylpentyl)cyclohexylamine exhibit systemic toxicity. For instance, chronic oral exposure in animal studies has resulted in significant adverse effects, including weight loss and necrosis in specific cases. Notably, the lowest observed adverse effect level (LOAEL) was established at 20 mg/kg body weight per day .

Summary of Toxicological Findings

Case Studies and Research Findings

Research into the pharmacological effects of 4-(2-Methylpentyl)cyclohexylamine is still in early stages. However, there are indications that similar compounds may possess antipsychotic properties due to their selectivity for certain serotonin receptors .

Example Case Study

In a study examining novel compounds with structural similarities to 4-(2-Methylpentyl)cyclohexylamine, researchers discovered that these compounds exhibited significant antipsychotic-like activity when tested in amphetamine-induced hyperactivity models. This suggests that further exploration of 4-(2-Methylpentyl)cyclohexylamine could yield similar therapeutic benefits .

Comparative Analysis with Similar Compounds

The following table compares 4-(2-Methylpentyl)cyclohexylamine with structurally similar compounds regarding their key features and biological activities:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cyclohexylamine | Aliphatic Amine | Simple structure; used as a precursor in synthesis |

| N-Methylcyclohexylamine | Methylated Amine | Exhibits distinct reactivity due to methyl substitution |

| 4-Methylcyclohexylamine | Branched Amine | Similar structure; used in pharmaceuticals |

| 4-(2-Methylpentyl)cyclohexylamine | Branched Amine | Potential interactions with serotonin receptors |

What distinguishes 4-(2-Methylpentyl)cyclohexylamine from its analogs is its specific branched alkyl chain, which may enhance hydrophobic interactions and biological activity compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.